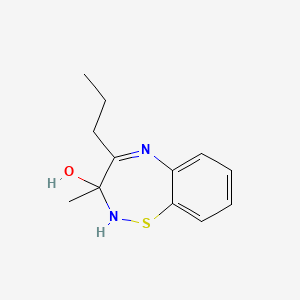![molecular formula C22H37NO5 B12638499 N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine CAS No. 918886-06-3](/img/structure/B12638499.png)
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine is a synthetic compound that belongs to the class of tyrosine derivatives It is characterized by the presence of a hydroxy group, a decyloxy group, and a tyrosine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine typically involves the condensation of tyrosine with a glycidyl ether derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of Glycidyl Ether: The glycidyl ether is synthesized from the corresponding alcohol (decanol) through a reaction with epichlorohydrin.
Condensation Reaction: The glycidyl ether is then reacted with tyrosine in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted tyrosine derivatives.
科学研究应用
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of surfactants and other industrial chemicals.
作用机制
The mechanism of action of N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine involves its interaction with specific molecular targets and pathways. The hydroxy and decyloxy groups play a crucial role in its binding affinity and activity. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect membrane properties.
相似化合物的比较
Similar Compounds
- N-[2-Hydroxy-3-(octyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
Uniqueness
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine is unique due to its specific chain length (decyloxy group), which influences its physicochemical properties and biological activity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, binding affinity, and biological effects.
属性
CAS 编号 |
918886-06-3 |
|---|---|
分子式 |
C22H37NO5 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H37NO5/c1-2-3-4-5-6-7-8-9-14-28-17-20(25)16-23-21(22(26)27)15-18-10-12-19(24)13-11-18/h10-13,20-21,23-25H,2-9,14-17H2,1H3,(H,26,27)/t20?,21-/m0/s1 |
InChI 键 |
DBTVFKRIOOSMQW-LBAQZLPGSA-N |
手性 SMILES |
CCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
规范 SMILES |
CCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)

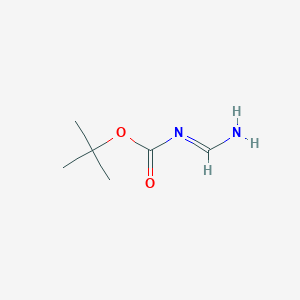
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
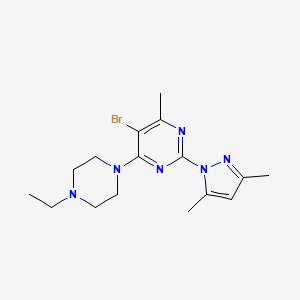
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)
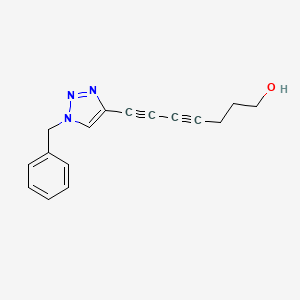
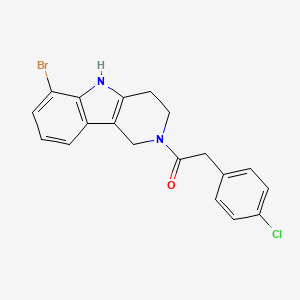


![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)
![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)

